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molecular formula C9H4N2O2S B8518709 6H-thiazolo[5,4-e]indole-7,8-dione

6H-thiazolo[5,4-e]indole-7,8-dione

Cat. No. B8518709
M. Wt: 204.21 g/mol
InChI Key: QVOGKVPAZQCTDV-UHFFFAOYSA-N
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Patent
US06369086B1

Procedure details

To a 1-L flask was added a magnetic stir bar, 85 g of sodium sulfate, and 100 mL of water. The mixture was magnetically stirred until all the solids were dissolved. To the resultant aqueous solution was added a solution of 6-aminobenzothiazole (4.96 g, 33.0 mmol) in 50 mL of 1 N aqueous hydrochloric acid and 10 mL of ethanol. The mixture was stirred, and chloral (6.0 g, (36 mmol) was added. To the resultant solution was added a solution of hydroxyl amine hydrochloride (7.50 g, 108 mmol) in 30 mL of water. The final mixture was heated with stirring to a gentle boil until all solids disappeared, and heating was continued for an additional 15 min. The flask was removed from the heat, and the solution was poured onto 500 g of ice. The mixture was stirred as the product precipitated from solution. The precipitate was collected by suction filtration, washed thoroughly with water, filtered, and air dried to provide 6.9 g (94%) of N-benzothiazol-6-yl-2-hydroxyimino-acetamide: 1H NMR (DMSO-d6): 67 12.2 (s, 1H), 10.4 (s, 1H), 9.2 (s, 1H), 8.5 (s, 1H), 7.9 (d, 1H), 7.7 (m, 1H), 7.7 (s, 1H); APCI−MS m/z 220 (M−H)−. To a 1-L 3-neck round bottom flask was placed a magnetic stir bar and 100 ml of concentrated sulfuric acid. The flask was fitted with a thermometer to monitor the temperature of the reaction. The sulfuric acid was heated to 100° C., and 10.0 g (45.2 mmol) of N-benzothiazol-6-yl-2-hydroxyimino-acetamide was added slowly. The solution was heated for ˜1 hour, and the reaction mixture was poured into 750 g of ice and water. The residual reaction mixture in the reaction vessel was washed out with an additional 20 mL of cold water. The aqueous slurry was stirred for about 1 hour and filtered. The solid was washed thoroughly with water, filtered, and air dried to yield 4.3 g (46%) of 6-H-1-thia-3,6-diaza-as-indacen-7,8-dione: 1H NMR (DMSO-d6): δ11.1 (s, 1H), 9.2 (s,1H), 8.2 (d,1H), 7.0 (d,1H); APCI−MS m/z 203 (M−H)−.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-benzothiazol-6-yl-2-hydroxyimino-acetamide
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
750 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[S:6]1[C:10]2[CH:11]=[C:12]([NH:15][C:16](=[O:20])[CH:17]=NO)[CH:13]=[CH:14][C:9]=2[N:8]=[CH:7]1>O>[S:6]1[C:10]2[C:9](=[CH:14][CH:13]=[C:12]3[C:11]=2[C:17](=[O:2])[C:16](=[O:20])[NH:15]3)[N:8]=[CH:7]1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
N-benzothiazol-6-yl-2-hydroxyimino-acetamide
Quantity
10 g
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)NC(C=NO)=O
Step Four
Name
ice
Quantity
750 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The aqueous slurry was stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-L 3-neck round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a thermometer
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for ˜1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The residual reaction mixture in the reaction vessel
WASH
Type
WASH
Details
was washed out with an additional 20 mL of cold water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed thoroughly with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=NC2=CC=C3NC(C(C3=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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